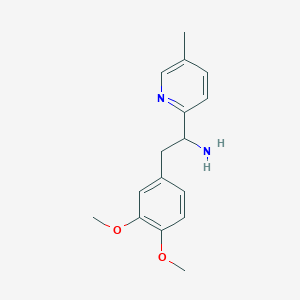

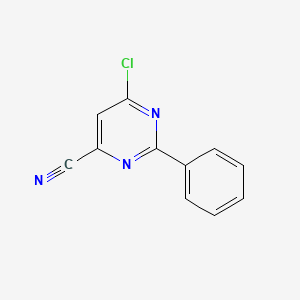

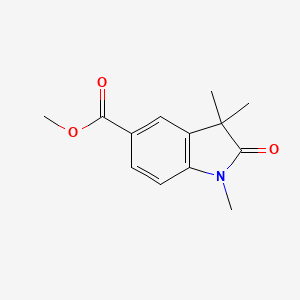

![molecular formula C9H7Cl3N2O2 B1391762 (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride CAS No. 1235438-87-5](/img/structure/B1391762.png)

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride

Vue d'ensemble

Description

“(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride” is a unique chemical compound with the empirical formula C9H7Cl3N2O2 and a molecular weight of 281.52 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound is “ClC1=CC(Cl)=CN2C1=NC(CC(O)=O)=C2.Cl” and its InChI code is "1S/C9H6Cl2N2O2.ClH/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5;/h1,3-4H,2H2,(H,14,15);1H" .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C9H7Cl3N2O2 and its molecular weight is 281.52 .Applications De Recherche Scientifique

Magnetic Properties and Crystal-Stacking Structures

Yong, Zhang, and She (2013) explored the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical. They found that these crystals exhibit distinct magnetic behaviors influenced by their crystal-stacking structures, which are formed by intermolecular interactions and hydrogen bonds (Yong, Zhang, & She, 2013).

Synthesis and Structural Studies

Chui et al. (2004) synthesized (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids and analyzed their molecular conformations in both solution and crystal forms. Their findings provide insights into the regioselective formation of these compounds and their potential applications in various fields (Chui et al., 2004).

Fluorescent Probes for Mercury Ion

Shao et al. (2011) reported on the synthesis of novel imidazo[1,2-a]pyridine derivatives, including a compound derived from 6,8-dichloroimidazo[1,2-a]pyridin-2-yl, which showed efficacy as a fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Corrosion Inhibition in Acidic Environments

Resen et al. (2020) investigated the corrosion inhibition efficiency of a novel pyridine, including derivatives of 6,8-dichloroimidazo[1,2-a]pyridin-2-yl, for mild steel in hydrochloric acid. Their study highlights the potential use of these compounds in protecting metals from corrosion in industrial applications (Resen et al., 2020).

Synthesis and Herbicidal Activity

Hegde and Mahoney (1993) synthesized derivatives of thiazolo[4,5-b]pyridine-3(2H)-acetic acid, closely related to 6,8-dichloroimidazo[1,2-a]pyridin-2-yl-acetic acid, demonstrating their potential as effective herbicides. This research contributes to the development of new agricultural chemicals (Hegde & Mahoney, 1993).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .

Biochemical Pathways

The inhibition of PI3K affects the PI3K-AKT pathway . Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a key role in the PI3K signalling pathway . Abnormal activation of the PI3K-AKT pathway is often identified as one of the major factors resulting in tumourigenesis, progression, and poor prognosis .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its storage temperature is 2-8°C, suggesting that it may be stable under refrigerated conditions .

Result of Action

In vitro anticancer assays have shown that compounds similar to this compound exhibit submicromolar inhibitory activity against various tumour cell lines . These compounds induce cell cycle arrest at the G2/M phase and cell apoptosis by inhibiting PI3K .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. As mentioned earlier, the compound is stable at low temperatures . .

Analyse Biochimique

Biochemical Properties

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K), which is involved in various cellular processes including cell growth, proliferation, and survival . The interaction with PI3K leads to the inhibition of its activity, thereby affecting downstream signaling pathways. Additionally, this compound interacts with other biomolecules such as proteins involved in cell cycle regulation and apoptosis, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . It also promotes apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway . Furthermore, this compound influences gene expression and cellular metabolism, resulting in altered metabolic flux and reduced cell viability in tumor cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell survival and increased apoptosis. Additionally, this compound may interact with other proteins involved in gene expression regulation, further contributing to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard storage conditions and retains its biological activity over extended periods . Prolonged exposure to the compound may lead to gradual degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating the potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may lead to adverse effects such as weight loss, organ toxicity, and altered hematological parameters . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, this compound accumulates in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins involved in gene expression regulation . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its biological activity .

Propriétés

IUPAC Name |

2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2.ClH/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5;/h1,3-4H,2H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUNOYANUYYPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN2C=C1Cl)CC(=O)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)

![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)

![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)

![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)